

# 1-butyl-4-iodo-1H-pyrazole discovery and history

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## Compound of Interest

Compound Name: **1-Butyl-4-iodo-1H-pyrazole**

Cat. No.: **B1523673**

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An In-depth Technical Guide to **1-Butyl-4-iodo-1H-pyrazole**: Synthesis, Properties, and Applications

## Introduction

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.<sup>[1][2]</sup> Its unique electronic properties and rigid structure allow it to serve as a versatile pharmacophore, engaging with a wide range of biological targets.<sup>[2][3]</sup> The strategic functionalization of the pyrazole ring is paramount in drug discovery, and the introduction of a halogen, particularly iodine, at the 4-position creates a highly valuable synthetic handle.<sup>[1][4]</sup> This iodo-group serves as a linchpin for various palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.<sup>[1][2]</sup>

This guide focuses on **1-butyl-4-iodo-1H-pyrazole**, a representative member of this critical class of building blocks. While a singular "discovery" event for this specific molecule is not prominent in the literature, its history is intrinsically linked to the broader development of pyrazole synthesis and halogenation techniques. We will explore the foundational methodologies for its synthesis, the causality behind experimental choices, and its application as a versatile intermediate in the development of novel therapeutic agents.

## Part 1: Synthesis of the 1-Butyl-4-iodo-1H-pyrazole Core

The synthesis is logically approached in two primary stages: the formation of the N-alkylated pyrazole ring, followed by regioselective iodination at the C4 position. The C4 position is electronically favored for electrophilic substitution due to the electronic properties of the pyrazole ring.[\[1\]](#)

## Stage 1: Formation of the 1-Butyl-1H-pyrazole Scaffold

The most fundamental and widely adopted method for constructing the pyrazole ring is the condensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine.[\[3\]](#)[\[5\]](#) In the case of 1-butyl-1H-pyrazole, this involves the reaction of butylhydrazine with a suitable three-carbon building block. This reaction proceeds via a cyclocondensation mechanism, yielding the stable five-membered heterocyclic ring.

## Stage 2: Regioselective C4-Iodination

Once the 1-butyl-1H-pyrazole core is obtained, the subsequent step is the introduction of the iodine atom. The choice of iodinating agent and reaction conditions is critical to ensure high regioselectivity for the C4 position and to achieve a high yield.[\[6\]](#) Several robust methods have been developed, each with specific advantages.

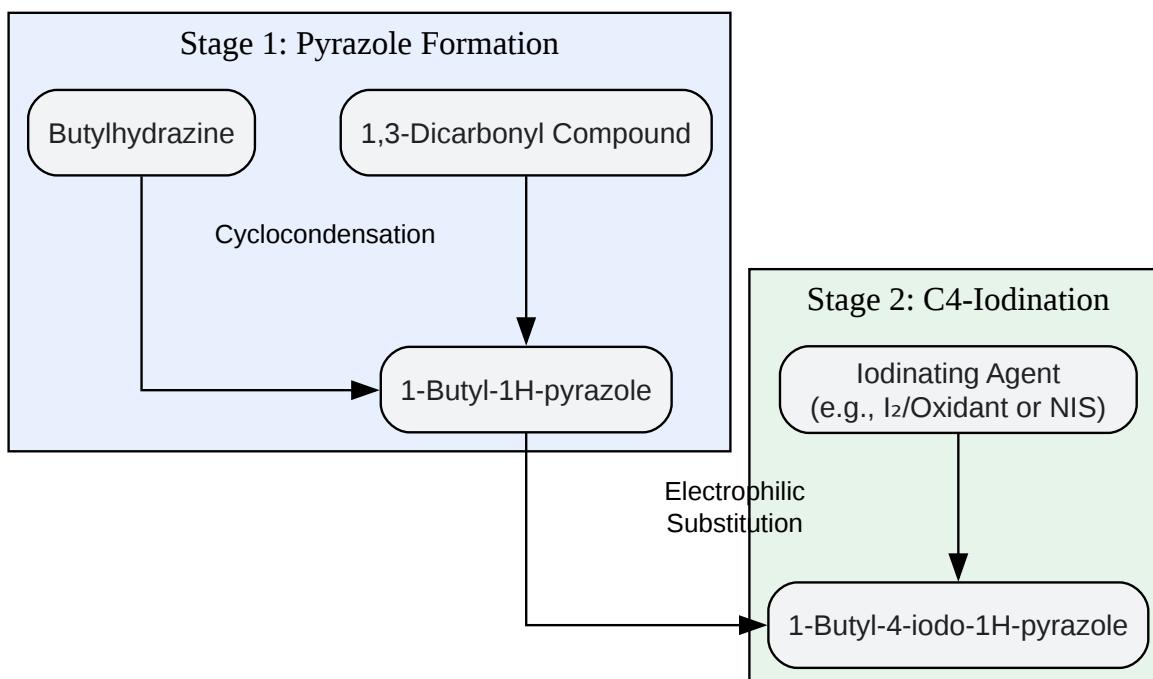
This is a cost-effective and common approach that generates a more potent electrophilic iodine species *in situ*.[\[1\]](#) The oxidant is necessary to convert molecular iodine ( $I_2$ ) into a more reactive electrophile (e.g.,  $I^+$ ).

- **Causality & Experimental Insight:** For many standard pyrazole substrates, molecular iodine alone is not electrophilic enough to achieve efficient iodination.[\[6\]](#) An oxidant is required to facilitate the reaction.
  - **Hydrogen Peroxide ( $H_2O_2$ ):** This offers a "green" and environmentally benign option, as the primary byproduct is water.[\[1\]](#)[\[7\]](#) It is effective for a range of pyrazole derivatives.
  - **Ceric Ammonium Nitrate (CAN):** CAN is a powerful single-electron oxidant that is particularly effective for less reactive or electron-deficient pyrazoles, such as those bearing trifluoromethyl groups.[\[7\]](#)[\[8\]](#) The reaction often requires heating to proceed to completion.[\[8\]](#)

N-Iodosuccinimide (NIS) is a widely used, mild, and efficient source of electrophilic iodine.[1][6] It is often the reagent of choice for substrates that may be sensitive to harsher oxidative conditions.

- Causality & Experimental Insight: NIS provides a more controlled release of the iodinating species. For pyrazoles that are particularly electron-deficient, the reaction can be accelerated by the addition of an acid catalyst, such as trifluoroacetic acid (TFA), and by heating.[6][8] The acid protonates the succinimide nitrogen, further polarizing the N-I bond and increasing the electrophilicity of the iodine.

The overall synthetic workflow from starting materials to the final product is a two-step process that is adaptable to scale-up.



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Caption: General workflow for the synthesis of **1-Butyl-4-iodo-1H-pyrazole**.

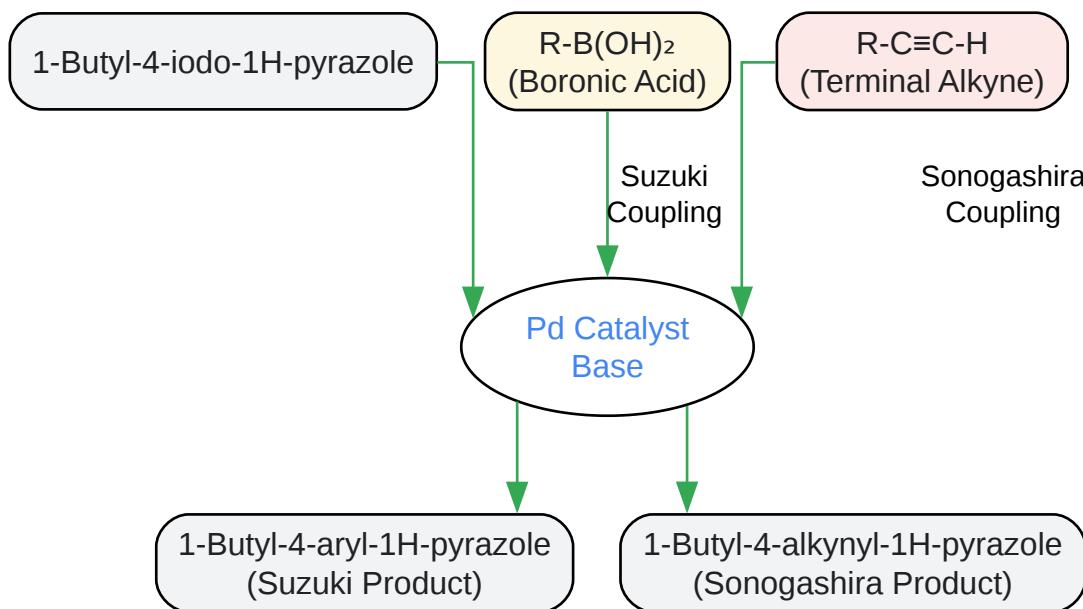
## Part 2: The Pivotal Role in Drug Discovery and Development

The true value of **1-butyl-4-iodo-1H-pyrazole** lies in its utility as a versatile synthetic intermediate.<sup>[7]</sup> The carbon-iodine bond is relatively weak and highly susceptible to oxidative addition by transition metal catalysts, particularly palladium.<sup>[9]</sup> This reactivity makes it an ideal substrate for a wide array of cross-coupling reactions, allowing for the facile introduction of diverse chemical moieties at the C4 position.

Key cross-coupling reactions include:

- Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new C-C bonds, introducing aryl or heteroaryl groups.<sup>[8]</sup>
- Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, a common feature in many bioactive molecules.<sup>[2][8]</sup>
- Heck Coupling: Reaction with alkenes to form substituted olefins.

These reactions empower medicinal chemists to rapidly generate large libraries of structurally diverse compounds for high-throughput screening or to execute the targeted synthesis of complex molecules with desired pharmacological profiles.<sup>[1]</sup> For instance, the pyrazole core is central to the structure of many kinase inhibitors and PDE5 inhibitors like Sildenafil.<sup>[2]</sup> The ability to functionalize the C4 position is critical for optimizing potency, selectivity, and pharmacokinetic properties.

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